molecular formula C9H13N B1208494 2-Isopropylaniline CAS No. 643-28-7

2-Isopropylaniline

Cat. No.: B1208494
CAS No.: 643-28-7
M. Wt: 135.21 g/mol
InChI Key: YKOLZVXSPGIIBJ-UHFFFAOYSA-N
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Description

2-Isopropylaniline, also known as o-Aminocumene, is an organic compound with the molecular formula C9H13N. It is a derivative of aniline where an isopropyl group is substituted at the ortho position relative to the amino group. This compound is a clear pale yellow to orange liquid and is primarily used in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-Isopropylaniline can be influenced by various environmental factors . These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors (such as light, heat, and storage conditions). These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.

Biochemical Analysis

Biochemical Properties

2-Isopropylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of amine-coordinated complexes. For instance, this compound has been used in the synthesis of a colorless amine-coordinated zinc complex . Additionally, it can act as a substrate for aniline dioxygenase, an enzyme derived from aerobic bacteria that catalyzes the conversion of aniline to catechol . This interaction highlights its potential use in bioremediation processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular functions. For example, the presence of this compound can induce the expression of enzymes involved in its metabolism, which in turn affects the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways. For instance, this compound has been shown to interact with aniline dioxygenase, facilitating the conversion of aniline to catechol . This interaction underscores its role in enzyme-mediated biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . Additionally, the compound’s degradation products may also influence cellular functions, necessitating careful monitoring during experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and metabolic pathways. Studies have indicated that high doses of this compound can cause toxic effects, including cellular damage and disruption of normal metabolic processes . It is crucial to determine the appropriate dosage to avoid adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized by aniline dioxygenase, resulting in the formation of catechol . This metabolic pathway highlights its potential use in bioremediation processes, where it can be utilized to degrade environmental pollutants.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may be concentrated in specific areas where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base. Another method includes the reduction of 2-nitroisopropylbenzene using hydrogen in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-nitroisopropylbenzene. This process involves the use of hydrogen gas and a metal catalyst under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isopropylaniline has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Isopropylaniline is unique due to the presence of the isopropyl group at the ortho position, which influences its reactivity and steric properties. Compared to 2-tert-Butylaniline and 2-Ethylaniline, this compound has a different steric hindrance and electronic effects, making it suitable for specific reactions where these factors are crucial. The presence of the isopropyl group also affects its solubility and boiling point compared to its analogs .

Properties

IUPAC Name

2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOLZVXSPGIIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052328
Record name 2-Isopropylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-28-7
Record name 2-Isopropylaniline
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URL https://commonchemistry.cas.org/detail?cas_rn=643-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Isopropylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-(1-methylethyl)-
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Record name 2-Isopropylaniline
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Record name 2-isopropylaniline
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Record name 2-ISOPROPYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

(CyPF-t-Bu)PdCl2 (73.0 mg, 100 mmol), LiNH2 (2.30 g, 100 mmol) and 1-Bromo-2-i-propylbenzene (1.99 g, 100 mmol) were weighed into a 100 mL round bottom flask with a stirring bar. DME (20.0 mL) was then added. The flask was sealed with a cap and wrapped tightly with electrical tape. The reaction mixture was stirred for 24 h at 90° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (50.0 mL). To this mixture was added aqueous HCl (100 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (50.0 mL). After extraction with CH2Cl2 (3×50.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by column chromatography, eluting with hexane/ethyl acetate (70/30) to give 1.11 g (82%) of 2-i-propylaniline as a solid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
82%

Synthesis routes and methods II

Procedure details

If the procedure described above is used, but replacing the 2,4-diisopropylaniline by the same amount of 2,5-diisopropylaniline or by 99 parts of 2-isopropylaniline, perylenetetracarboxylic acid N,N'-bis-(2',5'-diisopropylanilide) and N,N'-bis-(2'-isopropylanilide), respectively, are obtained in very good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylaniline
Reactant of Route 2
2-Isopropylaniline
Reactant of Route 3
2-Isopropylaniline
Reactant of Route 4
2-Isopropylaniline
Reactant of Route 5
Reactant of Route 5
2-Isopropylaniline
Reactant of Route 6
2-Isopropylaniline

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